(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
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Overview
Description
(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 4-fluorophenyl group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of Methanamine Group: The methanamine group can be introduced by reductive amination of the corresponding aldehyde or ketone.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The methanamine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)methanamine hydrochloride: This compound lacks the triazole ring but has similar functional groups.
N-benzyl-1-(4-fluorophenyl)methanamine hydrochloride: This compound has a benzyl group instead of the triazole ring.
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole: This compound has a pyrazole ring instead of the triazole ring.
Uniqueness
(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for research and industrial applications.
Properties
IUPAC Name |
[1-(4-fluorophenyl)triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.ClH/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14;/h1-4,6H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVKJSFMBCOOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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